REACTION_SMILES
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[CH3:17][OH:18].[CH3:1][S:2](=[O:3])(=[O:4])[n:5]1[cH:6][cH:7][c:8]2[cH:9][cH:10][c:11]([N+:14]([O-:15])=[O:16])[cH:12][c:13]12.[Pt:19]=[O:20]>>[CH3:1][S:2](=[O:3])(=[O:4])[n:5]1[cH:6][cH:7][c:8]2[cH:9][cH:10][c:11]([NH2:14])[cH:12][c:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)n1ccc2ccc([N+](=O)[O-])cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]
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Name
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Type
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product
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Smiles
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CS(=O)(=O)n1ccc2ccc(N)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |